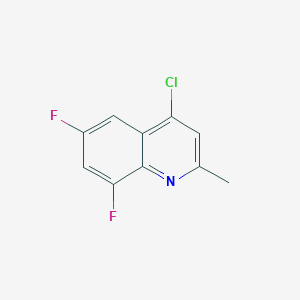

4-Chloro-6,8-difluoro-2-methylquinoline

描述

Evolution and Significance of the Quinolone Scaffold in Heterocyclic Chemistry

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine ring, is a cornerstone of heterocyclic chemistry. First isolated from coal tar in 1834, its versatile structure has been the foundation for a vast array of synthetic molecules with diverse applications. The inherent chemical reactivity of the quinoline ring system allows for functionalization at various positions, leading to a rich diversity of derivatives with tailored electronic and steric properties. This adaptability has cemented the quinoline scaffold as a privileged structure in the design of novel compounds.

Strategic Incorporation of Halogens (Chlorine and Fluorine) in Bioactive Molecules

The introduction of halogen atoms, particularly chlorine and fluorine, into organic molecules is a well-established strategy in medicinal chemistry to modulate their biological activity. Halogenation can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets.

Fluorine, with its high electronegativity and small van der Waals radius, can enhance binding interactions and improve metabolic stability by blocking sites susceptible to oxidative metabolism. Chlorine, being larger and less electronegative than fluorine, can also increase lipophilicity and participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding. The strategic placement of these halogens on a quinoline scaffold can therefore be a powerful tool in the optimization of lead compounds in drug discovery.

Overview of Current Research Directions in Substituted Quinolines

Current research on substituted quinolines is multifaceted, spanning the development of new synthetic methodologies, the investigation of their potential as therapeutic agents, and their application in materials science. Synthetic chemists are continuously exploring more efficient and environmentally benign methods for the construction and functionalization of the quinoline core. In medicinal chemistry, substituted quinolines are being investigated for a wide range of biological activities. The ability to systematically modify the substitution pattern on the quinoline ring allows for the fine-tuning of their pharmacological profiles.

Rationale for Dedicated Investigation of 4-Chloro-6,8-difluoro-2-methylquinoline within Academic Contexts

The specific compound, this compound, serves as a valuable case study within academic research for several reasons. Its polyhalogenated structure presents a unique electronic environment, making it an interesting subject for studying the interplay of multiple halogen substituents on the reactivity and properties of the quinoline ring. The presence of a chloro group at the 4-position offers a reactive site for nucleophilic substitution, allowing for the synthesis of a diverse library of derivatives. The difluoro substitution at the 6 and 8 positions provides a means to probe the effects of strong electron-withdrawing groups on the benzene portion of the scaffold. The methyl group at the 2-position can also be a site for further chemical modification.

From a synthetic standpoint, this compound is a key intermediate in the preparation of more complex molecules. For instance, it is a precursor in the synthesis of 2-substituted-4-amino-6-halogenquinolines, which are of interest for their potential biological activities nih.gov. The study of its synthesis and reactivity, therefore, contributes to the broader toolkit of synthetic organic chemistry.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 288151-31-5 | rlavie.com |

| Molecular Formula | C10H6ClF2N | rlavie.comuni.lu |

| Appearance | Yellow Solid | rlavie.com |

| Monoisotopic Mass | 213.01569 Da | uni.lu |

| Predicted XlogP | 3.4 | uni.lu |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-chloro-6,8-difluoro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF2N/c1-5-2-8(11)7-3-6(12)4-9(13)10(7)14-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFPXAYTKXVJTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=C(C2=N1)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569123 | |

| Record name | 4-Chloro-6,8-difluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288151-31-5 | |

| Record name | 4-Chloro-6,8-difluoro-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288151-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6,8-difluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 288151-31-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Selective Pathways for 4 Chloro 6,8 Difluoro 2 Methylquinoline

Precursor Synthesis and Building Block Derivatization

The synthesis of 4-Chloro-6,8-difluoro-2-methylquinoline commences with the strategic selection and preparation of its fundamental building blocks. The primary precursor for the benzene (B151609) ring portion of the quinoline (B57606) is 3,5-difluoroaniline . This starting material can be synthesized through various methods, including the reduction of 2-chloro-3,5-difluoroaniline. One reported method involves the reaction of 2-chloro-3,5-difluoroaniline with hydrogen gas in the presence of a palladium-carbon catalyst and triethylamine, affording 3,5-difluoroaniline in high yield. prepchem.com

The formation of the pyridine ring and the introduction of the methyl group at the 2-position typically involve a β-dicarbonyl compound. For the synthesis of a 2-methylquinoline (B7769805), ethyl acetoacetate is a common and effective choice. The derivatization of the aniline precursor involves its reaction with the β-dicarbonyl compound to form an enamine or a related intermediate, which is then poised for cyclization.

Cycloaddition and Condensation Reactions for Quinolone Ring Formation

The construction of the quinolone ring is a critical step in the synthesis of this compound. Several named reactions are applicable for this transformation, with the Gould-Jacobs reaction and the Combes quinoline synthesis being particularly relevant.

The Gould-Jacobs reaction provides a versatile method for the synthesis of 4-hydroxyquinolines. wikipedia.org This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization. wikipedia.org While the classic Gould-Jacobs reaction utilizes a malonic ester, a related approach, the Conrad-Limpach-Knorr synthesis, employs a β-ketoester like ethyl acetoacetate. In the context of synthesizing the target molecule, 3,5-difluoroaniline would be reacted with ethyl acetoacetate. This condensation reaction initially forms an enamine intermediate, ethyl 3-(3,5-difluoroanilino)crotonate. Subsequent thermal or acid-catalyzed cyclization of this intermediate leads to the formation of the quinolone ring system, specifically 6,8-difluoro-4-hydroxy-2-methylquinoline . The high temperatures required for the cyclization can be a critical parameter to control to maximize the yield and minimize degradation of the product.

The Combes quinoline synthesis offers an alternative route, involving the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.org For the synthesis of a 2,4-substituted quinoline, this method is often employed. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. wikipedia.org The choice of catalyst, often a strong acid like sulfuric acid or polyphosphoric acid, is crucial for the efficiency of the cyclization step. wikipedia.org

Regioselective Introduction of Chloro and Fluoro Substituents

The precise placement of the chloro and fluoro substituents on the quinoline ring is paramount to the identity of the final compound. The synthetic strategy relies on both the use of a pre-functionalized precursor and regioselective halogenation reactions.

Halogenation Strategies at Positions 6 and 8

The introduction of the fluorine atoms at positions 6 and 8 is strategically achieved by starting the synthesis with 3,5-difluoroaniline. The orientation of the cyclization reaction of the substituted aniline dictates the final positions of the fluorine atoms on the resulting quinoline ring. This approach ensures the regioselective placement of the fluoro groups without the need for direct fluorination of the quinoline core, which can be challenging and lead to mixtures of isomers.

Directed Chlorination at Position 4

With the formation of 6,8-difluoro-4-hydroxy-2-methylquinoline, the next key step is the regioselective chlorination at the 4-position. The hydroxyl group at C4 makes this position susceptible to substitution. A common and effective method for this transformation is the use of phosphorus oxychloride (POCl₃) . mdpi.com The reaction involves the conversion of the 4-hydroxy group into a 4-chloro substituent. This reaction is typically carried out by heating the 4-hydroxyquinoline derivative in neat phosphorus oxychloride or in the presence of a high-boiling solvent. The use of a base is sometimes employed to facilitate the reaction.

Methylation Techniques at Position 2

The methyl group at the 2-position of the quinoline ring is introduced through the choice of the β-dicarbonyl compound used in the ring formation step. As mentioned previously, the reaction of 3,5-difluoroaniline with ethyl acetoacetate in a Conrad-Limpach-Knorr type synthesis directly incorporates the methyl group at the desired C2 position of the resulting quinolone ring. This approach is highly efficient as it establishes the desired substitution pattern during the core ring synthesis.

Optimization of Reaction Parameters and Yield Enhancement Methodologies

For the Gould-Jacobs reaction , a thorough examination of the temperature and reaction time for the cyclization step is crucial to maximize the yield and minimize the degradation of the product. Microwave-assisted heating has been shown to improve yields and shorten reaction times for this type of reaction.

In the chlorination step , the reaction conditions, including the amount of phosphorus oxychloride, temperature, and reaction time, need to be carefully controlled to ensure complete conversion of the 4-hydroxy group and to avoid potential side reactions. The work-up procedure is also critical to isolate the chlorinated product in high purity. Nanoparticle catalysts, such as silica-functionalized magnetite nanoparticles, have been reported to enhance yields and reduce reaction times in quinoline synthesis by stabilizing unstable intermediates. nih.gov

Below are interactive data tables summarizing the key reactions and potential optimization parameters.

Table 1: Key Synthetic Reactions

| Step | Reactants | Reagents/Conditions | Product |

| Quinolone Ring Formation | 3,5-Difluoroaniline, Ethyl acetoacetate | Heat, Acid or Base catalyst | 6,8-Difluoro-4-hydroxy-2-methylquinoline |

| Chlorination | 6,8-Difluoro-4-hydroxy-2-methylquinoline | Phosphorus oxychloride (POCl₃), Heat | This compound |

Table 2: Optimization Parameters for Yield Enhancement

| Reaction Step | Parameter | Conditions to Optimize | Expected Outcome |

| Quinolone Ring Formation | Temperature | Varying temperature for cyclization | Increased yield, reduced byproducts |

| Reaction Time | Optimizing heating duration | Complete conversion, minimized degradation | |

| Catalyst | Screening of acid/base catalysts | Improved reaction rate and yield | |

| Chlorination | Reagent Amount | Stoichiometric vs. excess POCl₃ | Complete conversion, ease of purification |

| Temperature | Optimizing heating temperature | Faster reaction, reduced side reactions | |

| Solvent | Use of high-boiling solvents vs. neat | Improved reaction control and work-up |

Emerging Green Chemistry Approaches and Sustainable Synthetic Protocols

The development of synthetic methodologies for quinoline derivatives has increasingly focused on the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. These approaches prioritize the use of less hazardous substances, renewable feedstocks, and energy-efficient reaction conditions. For the synthesis of complex molecules like this compound, emerging green strategies offer promising alternatives to traditional methods, which often rely on harsh reagents and generate significant waste.

Several key areas of green chemistry are being explored for the synthesis of quinolines and halogenated aromatic compounds, which could be adapted for the production of this compound. These include the use of alternative energy sources, eco-friendly catalysts, and novel reaction media.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced selectivity. nih.gov In the context of quinoline synthesis, microwave-assisted protocols have been successfully employed for various reactions, including the Friedländer annulation. nih.gov This technique can be particularly advantageous for the construction of the quinoline core of this compound, potentially enabling rapid and efficient cyclization under solvent-free or minimal-solvent conditions. The use of microwave heating can also facilitate reactions that are sluggish or inefficient under conventional heating. researchgate.net

Mechanochemical Synthesis:

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), offers a solvent-free approach to chemical synthesis. nih.gov This technique is gaining traction as a sustainable method for producing various organic compounds, including quinoline derivatives. nih.govcolab.ws An iodine-mediated mechanochemical process has been developed for the synthesis of multi-substituted quinolines, demonstrating the potential for environmentally benign oxidative annulation reactions. nih.gov Such a solvent-free approach could significantly reduce the environmental footprint of synthesizing this compound by eliminating the need for volatile and often toxic organic solvents.

Catalytic Innovations:

The development of novel and reusable catalysts is a cornerstone of green chemistry. For quinoline synthesis, researchers are exploring the use of nanocatalysts and ionic liquids to improve reaction efficiency and facilitate catalyst recovery and reuse. nih.gov Nanocatalysts, with their high surface area and unique catalytic properties, can offer enhanced activity and selectivity in various organic transformations. nih.gov Ionic liquids, being non-volatile and thermally stable, can serve as recyclable reaction media and catalysts, providing a greener alternative to conventional solvents.

Metal-Free Halogenation:

The following table summarizes some of the emerging green chemistry approaches and their potential application in the synthesis of this compound.

| Green Chemistry Approach | Key Features | Potential Application in the Synthesis of this compound |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. nih.gov | Efficient construction of the quinoline core. |

| Mechanochemical Synthesis | Solvent-free conditions, reduced waste. nih.govcolab.ws | Environmentally benign formation of the quinoline ring. |

| Nanocatalysis | High catalytic activity, reusability. nih.gov | Enhanced efficiency in cyclization and other synthetic steps. |

| Ionic Liquids | Recyclable solvents and catalysts, thermal stability. | Greener reaction media for various synthetic transformations. |

| Metal-Free Halogenation | Milder reaction conditions, avoidance of heavy metal waste. rsc.orgrsc.org | Sustainable chlorination of the quinoline precursor. |

While direct and optimized green synthetic routes for this compound are still under development, the principles and methodologies established for the synthesis of related quinoline derivatives provide a strong foundation for future research. The integration of these emerging green chemistry approaches holds the potential to create more sustainable and environmentally responsible manufacturing processes for this and other complex heterocyclic compounds.

Sophisticated Spectroscopic and Chromatographic Methodologies for Analysis and Characterization of 4 Chloro 6,8 Difluoro 2 Methylquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For 4-Chloro-6,8-difluoro-2-methylquinoline, a combination of one-dimensional and two-dimensional NMR experiments is essential to unambiguously assign all proton, carbon, and fluorine signals.

Multi-Nuclear NMR Techniques (¹H, ¹³C, ¹⁹F) for Structural Elucidation

Multi-nuclear NMR techniques provide a comprehensive insight into the molecular framework of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the quinoline (B57606) ring system will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The methyl group at the C2 position would appear as a singlet, unless there is coupling to the fluorine atoms, which is less likely but possible over multiple bonds.

¹³C NMR: The carbon-13 NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be influenced by the attached atoms (Cl, F, N) and the aromatic system. The carbon atoms directly bonded to fluorine will show characteristic large one-bond C-F coupling constants.

¹⁹F NMR: The fluorine-19 NMR is a powerful tool for fluorinated compounds. Two distinct signals are expected for the two fluorine atoms at positions 6 and 8. The signals will be split by each other (meta-coupling) and will also show smaller couplings to the neighboring protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted J-Coupling (Hz) |

|---|---|---|---|

| C2-CH₃ | ~2.5 | ~25 | |

| H3 | ~7.0 | ||

| C3 | ~122 | ||

| C4 | ~145 | ||

| H5 | ~7.8 | J(H5-F6) ≈ 8-10 | |

| C5 | ~125 | J(C5-F6) ≈ 20-25 | |

| C6 | ~158 | J(C6-F6) ≈ 250-260 | |

| H7 | ~7.4 | J(H7-F6) ≈ 8-10, J(H7-F8) ≈ 4-6 | |

| C7 | ~115 | J(C7-F6) ≈ 20-25, J(C7-F8) ≈ 4-6 | |

| C8 | ~155 | J(C8-F8) ≈ 250-260 | |

| C4a | ~148 |

Note: These are predicted values based on known substituent effects on the quinoline ring system. Actual experimental values may vary.

Two-Dimensional NMR Spectroscopy (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network, helping to identify adjacent protons in the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the connectivity of quaternary carbons and for piecing together the entire molecular skeleton. For instance, correlations from the methyl protons to C2 and C3 would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be useful in confirming the stereochemistry and conformation of the molecule and its derivatives.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule and for studying its fragmentation patterns. For this compound (C₁₀H₆ClF₂N), the predicted monoisotopic mass is 213.01569 Da. uni.lu HRMS can confirm this mass with high accuracy, typically within a few parts per million (ppm), which provides strong evidence for the molecular formula.

The fragmentation pathway upon ionization can provide valuable structural information. Common fragmentation patterns for quinoline derivatives involve the loss of small molecules or radicals.

Table 2: Predicted HRMS Fragmentation for this compound

| m/z (predicted) | Lost Fragment | Formula of Fragment |

|---|---|---|

| 198.0232 | CH₃ | CH₃ |

| 178.0028 | Cl | Cl |

Note: The fragmentation pathway is predictive and would need to be confirmed by experimental data, such as tandem mass spectrometry (MS/MS).

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H stretch | 3050-3150 | Medium |

| C-H stretch (methyl) | 2850-3000 | Medium |

| C=N stretch (quinoline ring) | 1600-1650 | Medium-Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium-Strong |

| C-F stretch | 1100-1300 | Strong |

These characteristic absorption bands would confirm the presence of the aromatic quinoline core, the methyl group, and the halogen substituents.

X-ray Crystallography for Single Crystal Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be grown, this technique would provide precise information on:

Bond lengths and angles: Confirming the exact geometry of the molecule.

Conformation: Revealing the planarity of the quinoline ring system.

Intermolecular interactions: Showing how the molecules pack in the crystal lattice, including any potential π-π stacking or halogen bonding.

While no public crystal structure data for this compound is currently available, studies on similar quinoline derivatives have been conducted, providing insight into their solid-state structures. nih.govbohrium.com

Advanced Chromatographic Separation Techniques

Chromatographic techniques are essential for the purification and analysis of this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for the analysis and purification of this compound. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would likely provide good separation.

Gas Chromatography (GC): Due to its predicted volatility, Gas Chromatography, coupled with a mass spectrometer (GC-MS), would be an excellent technique for the analysis of this compound, providing both separation and identification. A non-polar or medium-polarity capillary column would be appropriate.

Thin-Layer Chromatography (TLC): TLC can be used for rapid analysis of reaction progress and for determining appropriate solvent systems for column chromatography purification.

These advanced analytical methods, when used in concert, provide a powerful toolkit for the comprehensive characterization of this compound and its derivatives, ensuring the confirmation of its structure and purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of this compound and separating it from starting materials, by-products, and degradation products. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose, utilizing a non-polar stationary phase and a polar mobile phase.

The separation is typically achieved on an octadecylsilyl (C18) bonded silica column. The choice of mobile phase is critical for achieving optimal resolution. A mixture of acetonitrile or methanol with an aqueous buffer (e.g., phosphate or acetate buffer) is often used. asianpubs.org The organic modifier concentration is optimized to control the retention time, while the buffer's pH can be adjusted to suppress the ionization of any acidic or basic impurities, thereby improving peak shape and retention. nacalai.com For routine purity analysis, an isocratic elution with a fixed mobile phase composition is preferred for its simplicity and reproducibility. sielc.com However, for complex mixtures containing impurities with a wide range of polarities, a gradient elution, where the mobile phase composition is changed over time, is necessary to achieve adequate separation of all components within a reasonable analysis time. nih.gov

Detection is most commonly performed using a UV detector, as the quinoline ring system possesses a strong chromophore that absorbs UV light, typically in the range of 220-350 nm. A photodiode array (PDA) detector can be particularly advantageous, providing spectral information for each peak, which aids in peak identification and purity assessment.

A typical HPLC method for the purity assessment of this compound is detailed in the table below.

Interactive Table: HPLC Method Parameters for Purity Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A / 30% B to 30% A / 70% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

The performance of the method is evaluated through system suitability parameters, ensuring the system is operating correctly. The results for a typical analysis, including the main component and potential process-related impurities, are presented below.

Interactive Table: HPLC Purity Analysis Data

| Compound | Retention Time (min) | Area (%) | Tailing Factor | Theoretical Plates |

| Impurity 1 (e.g., starting material) | 4.52 | 0.08 | 1.1 | 8500 |

| Impurity 2 (e.g., regioisomer) | 8.91 | 0.12 | 1.2 | 9200 |

| This compound | 11.25 | 99.75 | 1.1 | 11500 |

| Impurity 3 (e.g., dichlorinated by-product) | 14.78 | 0.05 | 1.3 | 10100 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. While this compound itself has limited volatility, GC-MS is particularly useful for analyzing more volatile precursors or derivatives that may be present as impurities.

For the analysis of thermally stable, volatile compounds, direct injection can be used. A common stationary phase for this analysis is a low-polarity phase, such as a 5% phenyl-polydimethylsiloxane (e.g., DB-5MS or equivalent), which separates compounds based on their boiling points and polarity. The sample is injected into a heated inlet, vaporized, and carried by an inert gas (typically helium) through the capillary column where separation occurs based on differential partitioning between the mobile and stationary phases.

However, for less volatile or polar derivatives that may exhibit poor peak shape or thermal degradation, chemical derivatization is employed. jfda-online.com Derivatization converts the analyte into a more volatile and thermally stable form. youtube.com Common techniques include silylation, which replaces active hydrogens (e.g., in -OH, -NH2 groups) with a trimethylsilyl (TMS) group, or acylation. youtube.com For instance, if a derivative of this compound contains a hydroxyl group, silylation with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) would increase its volatility, making it amenable to GC-MS analysis.

The mass spectrometer detector provides both qualitative and quantitative information. In electron ionization (EI) mode, the separated compounds are bombarded with high-energy electrons, causing fragmentation into characteristic ions. The resulting mass spectrum is a "fingerprint" that allows for unambiguous identification by comparison to spectral libraries.

A representative GC-MS method for the analysis of volatile impurities and derivatives is outlined below.

Interactive Table: GC-MS Method Parameters

| Parameter | Value |

| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min constant flow |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

The table below shows hypothetical data for the analysis of a sample containing this compound and a more volatile, related impurity.

Interactive Table: GC-MS Analysis of Volatile Impurities

| Compound | Retention Time (min) | Key Mass Ions (m/z) | Identification Confidence |

| Volatile Impurity A | 7.89 | 151, 124, 98 | High (Library Match >95%) |

| This compound | 11.43 | 213, 198, 178, 162 | High (Standard Confirmed) |

Chiral Chromatography for Enantiomeric Purity Evaluation

The parent compound, this compound, is achiral and therefore does not exist as enantiomers. However, its derivatives, synthesized in subsequent chemical steps, may contain one or more stereocenters. The evaluation of enantiomeric purity is critical in many industries, as different enantiomers can exhibit vastly different biological activities. Chiral chromatography is the primary technique used for this purpose. nih.gov

There are two main strategies for the chiral separation of quinoline derivatives: direct and indirect.

Direct Method: This approach utilizes a chiral stationary phase (CSP). CSPs are designed with a chiral selector immobilized on the support material (e.g., silica). nih.gov The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector, leading to different retention times and thus separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and have shown great success in resolving a broad range of chiral compounds, including heterocyclic molecules like quinoline derivatives. nih.govchromatographyonline.com The mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol or ethanol), is carefully optimized to achieve the best separation.

Indirect Method: In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. researchgate.netasianpubs.org Since diastereomers have different physical properties, they can be separated on a standard, achiral HPLC column, such as a C18 column. asianpubs.orgasianpubs.org The choice of CDA is crucial and must be enantiomerically pure to ensure accurate quantification.

For a hypothetical chiral derivative, such as (R/S)-1-(6,8-difluoro-2-methylquinolin-4-yl)ethan-1-ol (formed by replacing the chloro group with a chiral hydroxyethyl group), a direct chiral HPLC method would be developed as follows.

Interactive Table: Chiral HPLC Method Parameters

| Parameter | Value |

| Column | Polysaccharide-based CSP (e.g., Chiralpak IA) |

| Mobile Phase | Hexane / Isopropanol (80:20, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 240 nm |

The successful separation would yield two distinct peaks corresponding to the two enantiomers. The enantiomeric excess (% ee) can then be calculated from the peak areas.

Interactive Table: Chiral Separation Data

| Enantiomer | Retention Time (min) | Area (%) | Resolution (Rs) |

| (R)-Enantiomer | 9.34 | 99.6 | 2.1 |

| (S)-Enantiomer | 10.88 | 0.4 |

Biological and Pharmacological Research on 4 Chloro 6,8 Difluoro 2 Methylquinoline: Mechanistic Insights and Structure Activity Relationships

Target Identification and Mechanistic Elucidation of Biological Actions

While direct experimental data on 4-Chloro-6,8-difluoro-2-methylquinoline is limited in publicly available literature, the biological activities of similarly substituted quinoline (B57606) derivatives allow for informed hypotheses regarding its potential molecular targets and mechanisms of action.

Quinoline derivatives are known to interact with a variety of enzymes, often exhibiting inhibitory activity. For instance, certain substituted quinolines have been investigated for their potential to inhibit enzymes such as cyclooxygenase (COX-1 and COX-2), which are involved in inflammatory responses. biointerfaceresearch.com Additionally, the quinoline core is found in compounds designed to target kinases, which are crucial regulators of cell signaling. The antiproliferative properties of many quinoline derivatives suggest that they may act as inhibitors of protein kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are often dysregulated in cancer. nih.gov

Based on these precedents, it is plausible that this compound could exhibit inhibitory activity against a range of enzymes. The specific nature and potency of this inhibition would be dictated by the unique electronic and steric properties conferred by its substituent groups.

The interaction of quinoline derivatives with various receptors is a key aspect of their pharmacological effects. For example, quinoline-based compounds have been developed as antagonists for receptors involved in neurotransmission. The diverse pharmacological profiles of quinolines, including antipsychotic and local anesthetic activities, underscore their ability to bind to specific receptor targets. nih.gov

The binding affinity and selectivity of this compound for a particular receptor would be influenced by its structural features. The chlorine, fluorine, and methyl substituents would play a critical role in establishing interactions with the receptor's binding pocket, such as hydrophobic, hydrogen bonding, and halogen bonding interactions.

By interacting with enzymes and receptors, quinoline derivatives can modulate various cellular signaling pathways, ultimately affecting gene expression and cellular responses. For instance, inhibition of receptor tyrosine kinases like EGFR and VEGFR by quinoline-based molecules can disrupt downstream signaling cascades, such as the Ras/Raf/MEK and PI3K/Akt/mTOR pathways, which are fundamental for cell proliferation, survival, and angiogenesis. nih.gov Furthermore, some substituted quinolines have been shown to induce apoptosis and affect the expression of proliferation markers like Ki-67 in tumor cells. nih.gov

It is conceivable that this compound could influence these or other signaling pathways. The specific pattern of pathway modulation would depend on its primary molecular targets within the cell.

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies of quinoline derivatives provide valuable insights into how different substituents and their positions on the quinoline ring affect biological activity.

The introduction of halogen atoms, particularly fluorine, into the quinoline scaffold is a common strategy in medicinal chemistry to enhance metabolic stability and modulate biological activity. nih.gov The position and nature of the halogen substituent can significantly impact the pharmacological properties of the compound.

For example, in a series of fluorinated quinoline analogs, the substitution pattern on the benzene (B151609) ring was found to influence antifungal activity. nih.gov Generally, electron-withdrawing groups like fluorine can alter the electronic distribution of the quinoline ring, which can affect its binding affinity to biological targets. The presence of fluorine atoms at the 6 and 8 positions, as in 6,8-difluoro-2-methylquinolin-4-amine, contributes to its unique chemical properties and potential biological profile. In some antibacterial quinolones, an 8-chloro substituent was found to be crucial for potent activity, suggesting that a halogen at this position can induce a conformational change that is favorable for target interaction. nih.gov

The table below summarizes the effect of halogen substitution on the biological activity of quinoline derivatives based on findings from various studies.

| Compound Class | Halogen Substituent and Position | Observed Impact on Biological Activity |

| Fluorinated Quinolines | Fluorine at various positions | Enhanced metabolic stability and influenced antifungal activity. nih.gov |

| Antibacterial Quinolones | Chlorine at C-8 | Induced a distorted orientation of other substituents, leading to potent antibacterial activity. nih.gov |

The methyl group at the 2-position of the quinoline ring also plays a significant role in determining the biological activity and selectivity of these compounds. This substituent can influence the compound's lipophilicity, steric profile, and potential for specific interactions with biological targets.

For instance, in the synthesis of functionalized quinolines, the presence of a methyl group at the C-2 position is a common feature in compounds with demonstrated biological activities. nih.govnih.gov Studies on various 2-methylquinoline (B7769805) derivatives have highlighted their potential as anticancer and antiviral agents. The methyl group can contribute to hydrophobic interactions within the binding site of a target protein, thereby enhancing binding affinity.

The following table illustrates the significance of the 2-methyl group in different quinoline derivatives.

| Compound Series | Significance of the 2-Methyl Group |

| Functionalized Quinolines | Common feature in biologically active compounds, including those with anticancer and antiviral properties. nih.govnih.gov |

| Substituted Thiazoline-Quinolines | Part of the core structure of compounds tested for antimicrobial and anti-inflammatory effects. nih.gov |

Influence of Substitutions at Position 4 on Target Engagement and Pharmacophore Development

The substitution at the 4-position of the quinoline ring is a critical determinant of biological activity and target engagement. In many quinoline-based pharmacophores, the 4-position serves as a key interaction point with biological targets. The chlorine atom in this compound significantly influences the electronic properties of the quinoline nucleus, affecting its ability to interact with specific amino acid residues within a protein's binding pocket.

Pharmacophore models for various quinoline derivatives have highlighted the importance of a substituent at the 4-position for activities ranging from anticancer to antimalarial. researchgate.netnih.gov For instance, in the context of antimalarial drug design, the 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore where the nitrogen at this position is crucial for activity. researchgate.net While this compound possesses a chloro group instead of an amino group, this halogen can still participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized in drug design for enhancing binding affinity and specificity.

The development of pharmacophore models for compounds like this compound would likely involve identifying key features such as the heterocyclic quinoline core as a hydrophobic and aromatic feature, the fluorine atoms at positions 6 and 8 as potential hydrogen bond acceptors or modulators of metabolic stability, the methyl group at position 2 influencing steric interactions and lipophilicity, and the chlorine at position 4 as a potential halogen bond donor. These features collectively define the spatial and electronic requirements for binding to a putative biological target.

In Vitro Biological Screening and Phenotypic Assay Development

Cell-Based Assays for Cytotoxicity, Apoptosis, and Proliferation

Research on other cytotoxic quinolines suggests that the mechanism of action may involve the induction of caspase-dependent apoptosis, associated with the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS). nih.gov It is plausible that this compound could exhibit similar properties. The presence of the halogen atoms (chlorine and fluorine) can enhance the lipophilicity of the molecule, potentially facilitating its entry into cells and interaction with intracellular targets.

Below is a table summarizing the cytotoxic activity of some representative 4-substituted quinoline derivatives against various cancer cell lines, which can serve as a predictive reference for the potential activity of this compound.

| Compound ID | Substitution at Position 4 | Cell Line | IC50 (µM) |

| HTI 21 | Varies | Varies | Varies nih.gov |

| HTI 22 | Varies | Varies | Varies nih.gov |

Note: The specific substitutions for HTI 21 and HTI 22 and their corresponding IC50 values are detailed in the cited source and presented here as examples of the potent cytotoxicity observed in 4-substituted quinolines.

Antimicrobial Activity Evaluation against Bacterial and Fungal Strains

Quinolone and quinoline derivatives are well-known for their broad-spectrum antimicrobial activity. ontosight.ai Fluoroquinolones, a major class of antibacterial agents, are a testament to the potential of this scaffold in antimicrobial drug discovery. nih.gov The presence of fluorine atoms in the quinoline ring, as seen in this compound, is often associated with enhanced antibacterial efficacy.

Studies on other halogenated quinolines have shown potent activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, a novel 8-chloroquinolone demonstrated extremely potent antibacterial activities against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The combination of chlorine and fluorine atoms in this compound may contribute to a favorable antimicrobial profile.

The following table presents the antimicrobial activity of a related halogenated quinolone derivative against selected bacterial strains, offering a glimpse into the potential spectrum of activity for this compound.

| Compound | Bacterial Strain | MIC (µg/mL) |

| 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Streptococcus pneumoniae | Varies nih.gov |

| 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Methicillin-resistant Staphylococcus aureus | Varies nih.gov |

Note: The MIC values for the listed compound are detailed in the cited source and illustrate the potent antibacterial activity of halogenated quinolones.

Investigations into Anti-inflammatory and Immunomodulatory Effects

Quinoline derivatives have been investigated for their anti-inflammatory properties. researchgate.net Certain substituted quinolines have been shown to inhibit the production of pro-inflammatory mediators. The anti-inflammatory effects of some quinoline derivatives are attributed to their ability to suppress the activation of signaling pathways involved in inflammation.

While direct evidence for the anti-inflammatory effects of this compound is lacking, the broader class of quinoline compounds has shown promise in this area. For example, some quinoline derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapy. The structural features of this compound, including the halogen substitutions, could potentially contribute to interactions with enzymes involved in the inflammatory cascade.

Explorations in Neurobiological Activity and Neuroprotection

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry and has been explored for its potential in treating neurodegenerative diseases. nih.govbohrium.comnih.gov Quinoline derivatives have been investigated for their antioxidant and neuroprotective properties. nih.govbohrium.comnih.gov Some derivatives are expected to act as inhibitors of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are relevant targets in the treatment of Alzheimer's and Parkinson's diseases, respectively. nih.govbohrium.comnih.gov

The potential neuroprotective activity of this compound would need to be experimentally determined. However, based on the general properties of quinoline derivatives, it could be hypothesized that this compound might exhibit antioxidant effects or interact with neuro-relevant targets. The lipophilic nature imparted by the halogen and methyl groups could facilitate its ability to cross the blood-brain barrier, a prerequisite for central nervous system activity.

Early-Stage Pharmacokinetic (PK) and Pharmacodynamic (PD) Principle Investigations in Research Models

The pharmacokinetic profile of a drug candidate is crucial for its development. For quinoline derivatives, properties such as absorption, distribution, metabolism, and excretion (ADME) are significantly influenced by the nature and position of substituents. The presence of halogen atoms, particularly fluorine, in a molecule like this compound can have profound effects on its pharmacokinetic properties. nih.gov

Fluorine substitution is a common strategy in drug design to block metabolic pathways, thereby increasing the metabolic stability and half-life of a compound. The chlorine atom can also influence the metabolic fate of the molecule. The lipophilicity conferred by the halogen and methyl groups is expected to affect its absorption and distribution characteristics.

Pharmacodynamics is concerned with the relationship between drug concentration and its effect. nih.govyoutube.com For this compound, early-stage pharmacodynamic studies in research models would aim to establish a dose-response relationship for its biological activities, such as cytotoxicity or antimicrobial effects. These studies would be essential to understand the concentration at which the compound elicits its therapeutic effect and to identify potential mechanisms of action.

Due to the absence of specific experimental data for this compound, the following table provides a conceptual framework for the type of data that would be collected in early-stage PK/PD investigations.

| Pharmacokinetic Parameter | Description | Predicted Influence of Substituents in this compound |

| Absorption | The process by which the drug enters the systemic circulation. | Enhanced lipophilicity from halogen and methyl groups may increase passive diffusion across membranes. |

| Distribution | The reversible transfer of a drug from one location to another within the body. | Potential for good tissue penetration, including the central nervous system, due to lipophilicity. |

| Metabolism | The chemical modification of a drug by the body. | Fluorine atoms may block sites of metabolism, potentially increasing metabolic stability. |

| Excretion | The removal of the drug and its metabolites from the body. | The route and rate of excretion would depend on the overall polarity of the compound and its metabolites. |

| Pharmacodynamic Parameter | Description | Hypothetical Investigation |

| EC50/IC50 | The concentration of a drug that gives half-maximal response/inhibition. | Determination of IC50 values in cytotoxicity assays against various cancer cell lines. |

| MIC | The minimum inhibitory concentration of an antimicrobial agent. | Evaluation of MIC against a panel of bacterial and fungal strains. |

| Target Engagement | The binding of the drug to its biological target. | In vitro binding assays with putative protein targets. |

Metabolic Stability and Metabolite Identification Studies

There is no published research on the metabolic stability of this compound in liver microsomes or other in vitro systems. Consequently, no information is available regarding its metabolic pathways or the identity of any potential metabolites.

Plasma Protein Binding and Distribution Studies

Information regarding the extent to which this compound binds to plasma proteins is not available. Furthermore, there are no studies describing its distribution into various tissues or organs.

In Vitro Absorption and Permeability Assessments

There are no publicly available results from in vitro studies, such as Caco-2 or PAMPA assays, that would provide insight into the intestinal absorption and permeability of this compound.

Applications and Translational Prospects of 4 Chloro 6,8 Difluoro 2 Methylquinoline in Specialized Research Areas

Utility as a Preeminent Chemical Synthon in Medicinal Chemistry and Drug Discovery

4-Chloro-6,8-difluoro-2-methylquinoline serves as a highly versatile synthon in the synthesis of a diverse array of more complex molecules with potential therapeutic applications. The reactivity of the chloro group at the 4-position of the quinoline (B57606) ring is the cornerstone of its utility. This position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various functional groups and molecular fragments. nih.govmdpi.com

The general reaction scheme involves the displacement of the chlorine atom by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This enables the construction of extensive libraries of 4-substituted-6,8-difluoro-2-methylquinoline derivatives. For instance, reaction with primary or secondary amines leads to the formation of 4-aminoquinoline (B48711) derivatives, a class of compounds known for their broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.

Table 1: Examples of Nucleophilic Substitution Reactions with 4-Chloroquinolines

| Nucleophile | Resulting Functional Group at C4 | Potential Class of Compounds |

| Primary/Secondary Amines | Substituted Amino | 4-Aminoquinolines |

| Alcohols/Phenols | Ether | 4-Alkoxy/Aryloxyquinolines |

| Thiols/Thiophenols | Thioether | 4-Alkylthio/Arylthioquinolines |

| Azides | Azido | 4-Azidoquinolines |

| Hydrazines | Hydrazino | 4-Hydrazinoquinolines |

The presence of the 2-methyl group can also be a site for further chemical modification. For example, it can undergo condensation reactions with aldehydes to introduce additional diversity into the molecular scaffold. nih.gov

Development as a Lead Compound or Scaffold in Focused Drug Development Programs

The 6,8-difluoro-2-methylquinoline core, accessible from this compound, represents a promising scaffold for the development of new therapeutic agents. The quinoline ring system itself is a well-established pharmacophore found in numerous approved drugs. researchgate.netnih.gov The introduction of fluorine atoms can significantly enhance the pharmacological properties of a molecule.

The strategic placement of two fluorine atoms at the 6 and 8 positions can influence several key parameters in drug design:

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to an increased half-life of the drug in the body. researchgate.net

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby improving binding affinity and potency.

Lipophilicity and Permeability: The introduction of fluorine can modulate the lipophilicity of a molecule, which in turn affects its solubility, absorption, distribution, and excretion (ADME) properties. This can be crucial for oral bioavailability and cell membrane permeability. nih.gov

While specific drug development programs centered on this compound as a lead compound are not extensively documented in publicly available literature, the broader class of fluorinated quinolines has shown significant promise in various therapeutic areas, including as antibacterial, antineoplastic, and antiviral agents. researchgate.net

Role in the Design and Synthesis of Biological Probes and Chemical Tools for Target Validation

The reactive nature of this compound makes it an excellent starting material for the synthesis of biological probes and chemical tools. These molecules are designed to interact with specific biological targets, such as proteins or enzymes, to elucidate their function and validate them as potential drug targets. crimsonpublishers.com

Fluorescent probes are a key class of chemical tools that can be developed from this scaffold. The quinoline core itself possesses inherent fluorescent properties, which can be modulated by the introduction of different substituents at the 4-position. By attaching a fluorophore or a group that becomes fluorescent upon binding to a target, researchers can create probes for bioimaging applications. crimsonpublishers.comnih.gov

For example, coupling this compound with a molecule known to bind to a specific enzyme could yield a probe to visualize the localization and activity of that enzyme within living cells. The fluorine atoms can also be exploited in the design of probes for ¹⁹F NMR spectroscopy, a powerful technique for studying drug-target interactions. researchgate.net

Contribution to the Understanding of Fluorine's Strategic Role in Bioactive Molecules

Such structure-activity relationship (SAR) studies can help to answer fundamental questions in medicinal chemistry, such as:

How does the specific 6,8-difluoro substitution pattern influence target binding and selectivity compared to other fluorination patterns or non-fluorinated analogues?

What is the interplay between the electronic effects of the fluorine atoms and the nature of the substituent at the 4-position in determining biological activity?

Can the fluorine atoms be used to fine-tune the physicochemical properties of the molecule to optimize its drug-like characteristics?

The insights gained from these studies contribute to a deeper understanding of how to strategically incorporate fluorine into drug candidates to improve their efficacy and safety profiles. researchgate.netrsc.org

Potential Applications in Agrochemical and Materials Science Research as a Functional Building Block

The utility of this compound extends beyond medicinal chemistry into the realms of agrochemical and materials science research.

In the agrochemical sector, the quinoline scaffold is present in some pesticides. nih.gov The introduction of fluorine atoms is a common strategy in the design of new agrochemicals to enhance their potency and metabolic stability. rsc.org this compound could serve as a starting point for the synthesis of novel herbicides, fungicides, or insecticides.

In materials science , fluorinated organic molecules are of interest for their unique electronic and optical properties. researchgate.net Derivatives of this compound could be explored for applications in:

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of the quinoline core can be harnessed in the development of new emissive materials. ossila.com

Polymers and Networks: The reactive chloro group allows for the incorporation of the fluorinated quinoline moiety into polymer backbones or cross-linked networks, potentially imparting enhanced thermal stability and specific optical properties. mdpi.com

Liquid Crystals: Certain fluorinated quinoline derivatives have been shown to exhibit liquid crystalline properties. researchgate.net

Integration into Combinatorial Chemistry Libraries for High-Throughput Screening

The amenability of this compound to a wide range of chemical transformations makes it an ideal building block for the construction of combinatorial libraries. Combinatorial chemistry allows for the rapid synthesis of a large number of diverse compounds, which can then be subjected to high-throughput screening (HTS) to identify hits against a variety of biological targets. youtube.com

The process would typically involve reacting this compound with a collection of different nucleophiles in a parallel or split-and-pool synthesis format. This would generate a library of compounds, each with a unique substituent at the 4-position, while retaining the common 6,8-difluoro-2-methylquinoline core.

Table 2: Hypothetical Combinatorial Library Generation

| Building Block 1 (Scaffold) | Building Block 2 (Diverse Nucleophiles) | Resulting Library |

| This compound | Library of Amines | Library of 4-Amino-6,8-difluoro-2-methylquinolines |

| This compound | Library of Phenols | Library of 4-Aryloxy-6,8-difluoro-2-methylquinolines |

| This compound | Library of Thiols | Library of 4-Arylthio-6,8-difluoro-2-methylquinolines |

These libraries can then be screened in HTS campaigns to identify compounds with desired biological activities, such as enzyme inhibition or receptor binding. The hits from these screens can then serve as starting points for further lead optimization in drug discovery programs. The inclusion of fluorine in the scaffold can be advantageous in HTS, for example, by enabling the use of ¹⁹F NMR-based screening methods. adelphi.edu

Future Research Directions and Unexplored Avenues for 4 Chloro 6,8 Difluoro 2 Methylquinoline Research

Design and Synthesis of Advanced Multi-Functional Analogues with Enhanced Potency and Selectivity

A primary future direction lies in the rational design and synthesis of advanced analogues. The core structure of 4-Chloro-6,8-difluoro-2-methylquinoline is a prime candidate for modification to create multi-functional molecules with improved therapeutic properties.

Structure-Activity Relationship (SAR) Studies: A crucial first step is to conduct comprehensive SAR studies. By systematically modifying each position of the quinoline (B57606) ring, researchers can determine how different functional groups affect biological activity. For example, replacing the chlorine atom at the C4 position with various amines, thiols, or alkoxy groups could dramatically alter the compound's binding affinity and selectivity for specific biological targets. mdpi.com SAR studies on similar 2-arylvinylquinolines have shown that modifications to the quinoline core significantly impact antiplasmodial potency. nih.gov

Hybrid Molecule Synthesis: An innovative approach involves creating hybrid molecules by linking the this compound scaffold to other known pharmacophores. nih.gov This strategy aims to combine the mechanisms of action of two different drug classes into a single molecule, potentially leading to synergistic effects and overcoming drug resistance. researchgate.net For instance, hybridization with moieties like pyrazole, indole, or thiadiazole could yield compounds with dual anticancer and antimicrobial activities. researchgate.net

Table 1: Potential Strategies for Analogue Synthesis

| Modification Strategy | Target Position(s) | Potential New Functionality | Desired Outcome |

|---|---|---|---|

| Nucleophilic Substitution | C4-Chloro | Amines, Thiols, Alcohols, Anilines | Modulate target binding, improve solubility |

| C-H Activation/Functionalization | C3, C5, C7 | Aryl groups, Alkyl chains, Heterocycles | Enhance potency, introduce new interaction points |

| Methyl Group Modification | C2-Methyl | Aldehydes, Carboxylic acids, Styryl groups | Create reactive handles for conjugation, alter steric profile |

Exploration of Novel Therapeutic Areas and Biological Targets Based on Mechanistic Insights

While quinolines are known for broad bioactivity, the specific therapeutic potential of this compound is largely unexplored. Future research should focus on identifying its precise molecular targets and expanding its application to new disease areas.

Anticancer Research: Fluoroquinolone derivatives have shown promise as anticancer agents. mdpi.com Future studies should screen this compound and its analogues against a wide panel of cancer cell lines. Mechanistic studies could investigate its potential to inhibit key enzymes involved in cancer progression, such as protein kinases or topoisomerases. reactionbiology.commdpi.com

Antiviral and Antiparasitic Applications: The quinoline scaffold is central to antimalarial drugs like chloroquine. acs.org Given the rise of drug-resistant pathogens, this compound should be investigated for activity against parasites like Plasmodium falciparum and various viruses. nih.govnih.gov Research could focus on its ability to inhibit viral replication enzymes or interfere with parasitic metabolic pathways. nih.gov

Neurodegenerative Diseases: Some heterocyclic compounds are being explored for their potential in treating neurodegenerative diseases. Investigating whether this compound can modulate pathways related to oxidative stress, protein aggregation, or neuroinflammation could open entirely new therapeutic avenues.

Integration with Advanced Drug Delivery Systems and Nanotechnology for Targeted Research

The therapeutic efficacy of a promising compound can be significantly enhanced through advanced drug delivery systems. Nanotechnology offers a powerful platform to overcome challenges such as poor solubility and lack of specificity. nih.gov

Liposomal Formulations: Encapsulating this compound within liposomes could improve its bioavailability and reduce potential off-target toxicity. nih.govresearchgate.net Liposomes can be engineered to release the drug in a controlled manner or modified with ligands to actively target specific cells, such as cancer cells. nih.gov

Nanoparticle-Based Carriers: Other nanocarriers, such as polymeric nanoparticles or solid lipid nanoparticles, could be developed. nih.gov These systems can protect the compound from degradation, prolong its circulation time, and facilitate its passage across biological barriers. mdpi.com Surface modification of these nanoparticles can further enhance targeted delivery. nih.gov

Development of Robust High-Throughput Screening (HTS) Assays for Compound Libraries

To efficiently explore the biological potential of a library of newly synthesized analogues based on the this compound scaffold, the development of robust HTS assays is essential.

Biochemical Assays: These assays measure the effect of compounds on purified molecular targets, such as enzymes. nih.gov For kinase targets, radiometric or fluorescence-based assays (e.g., TR-FRET) can be used to quantify enzyme inhibition. reactionbiology.comthermofisher.com Binding assays can directly measure the affinity of the compounds for the target protein. nih.gov

Cell-Based Assays: These assays provide more biologically relevant data by testing compounds on intact cells. reactionbiology.com A critical future direction is the early integration of cell-based screening to better predict a compound's efficacy in a complex biological environment. reactionbiology.com Assays could measure outcomes like cancer cell viability, inhibition of viral replication, or reduction in bacterial growth. nih.gov

Table 2: Comparison of HTS Assay Types for Future Screening

| Assay Type | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Biochemical | Measures direct interaction with a purified target (e.g., enzyme inhibition). reactionbiology.com | High throughput, precise, good for initial hit identification. | May not reflect cellular activity due to lack of context (e.g., membrane permeability). reactionbiology.com |

| Cell-Based | Measures effect on a whole-cell system (e.g., cell death, reporter gene). nih.gov | More biologically relevant, accounts for cell uptake and metabolism. | Lower throughput, more complex data interpretation. |

Collaborative Interdisciplinary Research with Structural Biology, Systems Biology, and Artificial Intelligence

The complexity of modern drug discovery necessitates a collaborative approach. Integrating computational methods with experimental biology will be key to accelerating research on this compound.

Computational Docking and AI: Molecular docking studies can predict how the compound and its analogues bind to the active sites of various protein targets. nih.govnih.gov This in silico approach can help prioritize which analogues to synthesize and test, saving time and resources. mdpi.comresearchgate.net Artificial intelligence and machine learning algorithms can be trained on SAR data to predict the activity of novel, unsynthesized compounds.

Structural Biology: Obtaining crystal structures of the compound bound to its biological targets through X-ray crystallography would provide definitive insights into its mechanism of action. This structural information is invaluable for guiding the rational design of more potent and selective analogues.

Sustainable and Scalable Production Methods for Industrial and Pharmaceutical Research Applications

For any promising compound to move from the laboratory to industrial application, its synthesis must be both sustainable and scalable. Future research must focus on developing production methods that are environmentally friendly and economically viable.

Green Chemistry Approaches: Traditional methods for quinoline synthesis often require harsh conditions and hazardous solvents. acs.org Future efforts should focus on green chemistry principles, such as using water or ethanol (B145695) as solvents, employing eco-friendly catalysts like nanocatalysts, and utilizing energy-efficient techniques like microwave-assisted synthesis. researchgate.netnih.govijpsjournal.com

Continuous Flow Synthesis: Transitioning from batch production to continuous flow synthesis can offer significant advantages, including improved safety, consistency, and scalability. vapourtec.com Flow chemistry allows for precise control over reaction parameters and can enable throughputs of several grams per hour, making it suitable for producing the larger quantities of the compound needed for advanced testing and potential commercialization. researchgate.net

常见问题

Q. What are the optimal reaction conditions for introducing chlorine at the 4-position of the quinoline core?

The chlorination of quinolines at the 4-position is typically achieved using phosphorus oxychloride (POCl₃) under reflux. For example, 4-Chloro-6,7-dimethoxyquinoline was synthesized by refluxing the precursor with POCl₃ for 3–6 hours, followed by neutralization and purification via column chromatography . Key parameters include:

- Temperature : Reflux (~110°C for POCl₃).

- Stoichiometry : Excess POCl₃ (e.g., 6.6 equivalents for complete conversion).

- Monitoring : TLC or HPLC to track reaction progress.

- Workup : Co-evaporation with dichloromethane to remove residual POCl₃ .

Q. How can purity and structural identity be validated after synthesis?

Post-synthesis validation involves:

Q. What are common challenges in fluorinating quinoline derivatives, and how are they addressed?

Fluorination at the 6- and 8-positions requires careful control of reagents and conditions. For example:

- Reagents : Use KF·2H₂O or fluorinated boronic acids in cross-coupling reactions .

- Microwave-assisted synthesis : Reduces reaction time and improves yields (e.g., 70% yield for fluorinated quinolines in 30 minutes) .

- Side reactions : Competing dehalogenation or over-fluorination can be mitigated by optimizing temperature and stoichiometry.

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reactivity in subsequent functionalization?

- Steric effects : Bulky groups (e.g., trifluoromethyl at the 6-position) hinder nucleophilic substitution but favor electrophilic aromatic substitution.

- Electronic effects : Electron-withdrawing groups (e.g., -Cl, -F) deactivate the quinoline core, requiring harsher conditions for further modifications.

- Case study : In 4-Chloro-6,8-difluoro-2-methylquinoline, the methyl group at C2 enhances stability but may reduce solubility in polar solvents .

Q. How can crystallographic data resolve contradictions in proposed molecular structures?

- X-ray diffraction (XRD) : SHELX software is widely used for small-molecule refinement. For example, intramolecular C–H⋯Cl interactions in 4-Chloro-6,7-dimethoxyquinoline were confirmed via XRD, revealing planar geometry with <0.1 Å deviation from the quinoline ring plane .

- Packing analysis : Identify π-π stacking or hydrogen-bonding networks that stabilize the crystal lattice .

Q. What strategies are effective for resolving discrepancies between spectroscopic and computational data?

- Cross-validation : Compare experimental NMR chemical shifts with density functional theory (DFT)-calculated values.

- Dynamic effects : Account for solvent interactions or conformational flexibility in simulations.

- Contradiction example : Discrepancies in NOE correlations might arise from rapid ring puckering, requiring variable-temperature NMR studies .

Q. How can substituent modifications tune the compound’s biological or material properties?

- Biological activity : Introduce amino or hydroxyl groups to enhance binding to target proteins (e.g., Alzheimer’s disease therapeutics) .

- Material science : Alkyl or alkoxy chains at C2 or C6 improve liquid crystalline behavior, as seen in 2-(4-alkoxyphenyl)-6-methoxyquinolines .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。